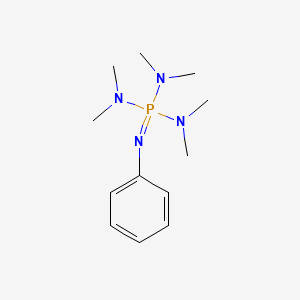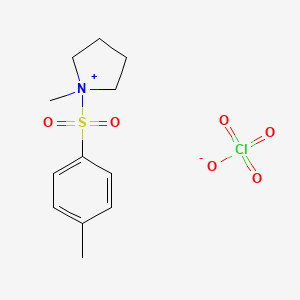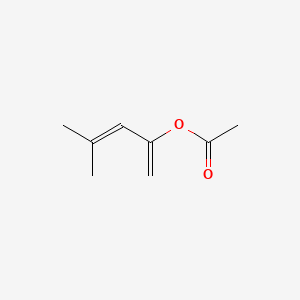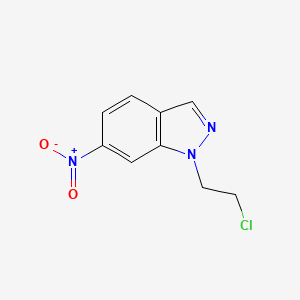
1-(2-Chloroethyl)-6-nitro-1h-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloroethyl)-6-nitro-1h-indazole is an organic compound belonging to the indazole family Indazoles are bicyclic compounds containing a benzene ring fused to a pyrazole ring This particular compound is characterized by the presence of a chloroethyl group at the first position and a nitro group at the sixth position of the indazole ring
Méthodes De Préparation
The synthesis of 1-(2-Chloroethyl)-6-nitro-1h-indazole typically involves the following steps:
Nitration of Indazole: The starting material, indazole, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the sixth position.
Alkylation: The nitrated indazole is then subjected to alkylation using 2-chloroethyl chloride in the presence of a base such as potassium carbonate. This step introduces the chloroethyl group at the first position of the indazole ring.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as the use of scalable reaction conditions and equipment.
Analyse Des Réactions Chimiques
1-(2-Chloroethyl)-6-nitro-1h-indazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.
Oxidation: The compound can undergo oxidation reactions, particularly at the chloroethyl group, to form corresponding alcohols or aldehydes.
Common reagents and conditions used in these reactions include bases like potassium carbonate for nucleophilic substitution, hydrogen gas with palladium on carbon for reduction, and oxidizing agents like potassium permanganate for oxidation. Major products formed from these reactions include substituted indazoles, amino-indazoles, and oxidized derivatives.
Applications De Recherche Scientifique
1-(2-Chloroethyl)-6-nitro-1h-indazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
Mécanisme D'action
The mechanism of action of 1-(2-Chloroethyl)-6-nitro-1h-indazole involves its interaction with molecular targets within cells. The nitro group can undergo bioreduction to form reactive intermediates that can alkylate DNA, leading to the inhibition of DNA replication and cell division. This mechanism is similar to that of other nitroaromatic compounds used in chemotherapy. The chloroethyl group can also form covalent bonds with nucleophilic sites in proteins and DNA, further contributing to its biological activity.
Comparaison Avec Des Composés Similaires
1-(2-Chloroethyl)-6-nitro-1h-indazole can be compared with other similar compounds such as:
1-(2-Chloroethyl)-3-nitro-1h-indazole: Similar structure but with the nitro group at the third position.
1-(2-Chloroethyl)-6-amino-1h-indazole: Similar structure but with an amino group instead of a nitro group.
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea: A nitrosourea compound with a chloroethyl group, used in chemotherapy.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
27225-61-2 |
|---|---|
Formule moléculaire |
C9H8ClN3O2 |
Poids moléculaire |
225.63 g/mol |
Nom IUPAC |
1-(2-chloroethyl)-6-nitroindazole |
InChI |
InChI=1S/C9H8ClN3O2/c10-3-4-12-9-5-8(13(14)15)2-1-7(9)6-11-12/h1-2,5-6H,3-4H2 |
Clé InChI |
ZHDGPTFWOLGVJP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1[N+](=O)[O-])N(N=C2)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


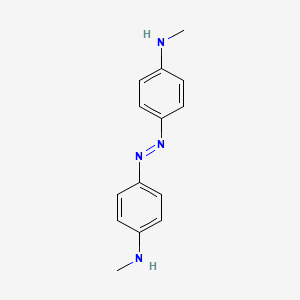
![Diethyl [(5-methylfuran-2-yl)methyl]propanedioate](/img/structure/B14683285.png)
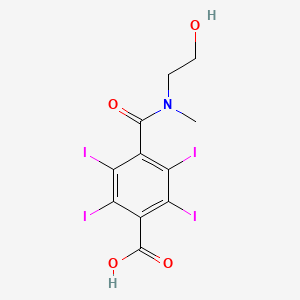

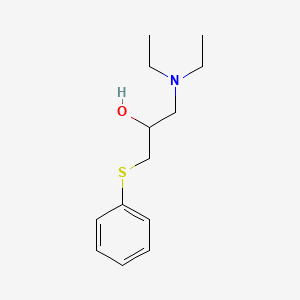
![Ethyltris[(oxiran-2-yl)methoxy]silane](/img/structure/B14683322.png)
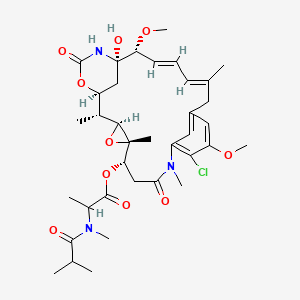
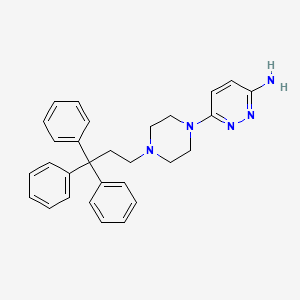
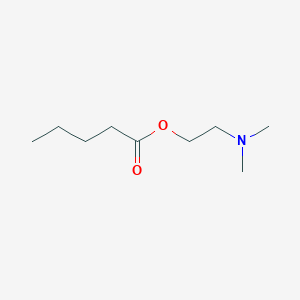
![3-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14683339.png)

